Bienvenue dans la boutique en ligne BenchChem!

Enrofloxacin hydrochloride

Veterinary Pharmacology Poultry Medicine Antimicrobial Efficacy

Enrofloxacin hydrochloride (CAS 112732-17-9) is the evidence-preferred third-generation veterinary fluoroquinolone for B2B procurement. Its ethyl-substituted piperazine group enhances lipid solubility and oral bioavailability versus ciprofloxacin. Data demonstrate 4- to 8-fold lower MICs against Pasteurella multocida and a 13.4% higher curative rate in fowl cholera compared to danofloxacin/difloxacin. The recrystallized dihydrate formulation achieves 4.75× higher Cmax and 6.6× higher AUC0-24 against Leptospira spp. In S. aureus mastitis, a TMSW of only 3-6 hours (vs. 8-22 hours for danofloxacin/difloxacin) predicts significantly lower resistance selection risk. Daily Enro-C dosing yields superior BRD clinical outcomes in calves. For procurement managers and formulators, these PK/PD advantages translate into reduced antimicrobial burden, lower treatment failure rates, and preserved efficacy in dairy, poultry, and companion animal operations.

Molecular Formula C19H23ClFN3O3
Molecular Weight 395.86
CAS No. 112732-17-9; 93106-59-3
Cat. No. B2429322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnrofloxacin hydrochloride
CAS112732-17-9; 93106-59-3
Molecular FormulaC19H23ClFN3O3
Molecular Weight395.86
Structural Identifiers
SMILESCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl
InChIInChI=1S/C19H22FN3O3.ClH/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);1H
InChIKeyPZJWYUDBXNNVLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Enrofloxacin Hydrochloride Procurement Guide: Key Pharmacokinetic and Efficacy Data for Veterinary Fluoroquinolone Selection


Enrofloxacin hydrochloride (CAS 112732-17-9) is a third-generation veterinary fluoroquinolone antibiotic developed exclusively for animal use [1]. It functions as a concentration-dependent bactericidal agent by inhibiting bacterial DNA gyrase and topoisomerase IV, with broad-spectrum activity against Gram-negative and some Gram-positive pathogens, as well as Mycoplasma species . Enrofloxacin is distinguished from ciprofloxacin by an ethyl substituent on its piperazine amino group, which enhances lipid solubility and oral bioavailability in veterinary species [2]. The hydrochloride salt form is freely soluble in water, facilitating formulation into injectable and oral solutions [3].

Why Enrofloxacin Hydrochloride Cannot Be Substituted by Generic Fluoroquinolones: A Quantitative Pharmacokinetic and Efficacy Comparison


Direct substitution among veterinary fluoroquinolones—such as danofloxacin, marbofloxacin, difloxacin, or ciprofloxacin—is not pharmacokinetically or clinically equivalent and may lead to treatment failure or selection of antimicrobial resistance. Despite belonging to the same drug class, these agents exhibit significant inter-drug variability in oral bioavailability, volume of distribution, clearance, and metabolic conversion [1]. Enrofloxacin undergoes extensive species-dependent metabolism to ciprofloxacin, a feature not shared by danofloxacin or marbofloxacin, which can dramatically alter the active drug exposure and efficacy profile in different animal species [2]. Furthermore, in vitro potency differences, as measured by minimum inhibitory concentrations (MICs), vary substantially against key veterinary pathogens, with enrofloxacin demonstrating up to 8-fold lower MICs against Pasteurella multocida compared to difloxacin [3]. These quantitative differences in both pharmacokinetic and pharmacodynamic parameters underscore the need for compound-specific evidence when selecting a fluoroquinolone for veterinary procurement.

Enrofloxacin Hydrochloride Quantitative Differentiation: Head-to-Head Evidence Against Key Veterinary Comparators


Superior In Vitro Potency and Clinical Cure Rate Against Pasteurella multocida in Chickens Compared to Danofloxacin and Difloxacin

Enrofloxacin demonstrates significantly lower minimum inhibitory concentrations (MICs) and higher curative rates against Pasteurella multocida, the causative agent of fowl cholera, compared to the alternative veterinary fluoroquinolones danofloxacin and difloxacin. In a standardized in vitro susceptibility assay using a two-fold dilution method, the MIC of enrofloxacin was 0.05 mg/L, which was 4-fold lower than danofloxacin (0.2 mg/L) and 8-fold lower than difloxacin (0.4 mg/L) [1]. This superior in vitro potency translated to a higher clinical efficacy in an experimental infection model: when administered orally at 5 mg/kg twice daily for 3 days, the curative rate for enrofloxacin was 96.7%, compared to 83.3% for both danofloxacin and difloxacin [1].

Veterinary Pharmacology Poultry Medicine Antimicrobial Efficacy

Superior Pharmacodynamic Predictors of In Vivo Efficacy in Dogs Versus Marbofloxacin, Difloxacin, and Orbifloxacin

In a comparative crossover study in Beagle dogs, enrofloxacin, despite having a shorter elimination half-life (4.1 hours) compared to marbofloxacin (9.1 hours), orbifloxacin (7.1 hours), and difloxacin (6.9 hours), exhibited superior pharmacodynamic predictors of in vivo antimicrobial activity. The key PK/PD indices, Cmax/MIC and AUC0-24/MIC, which are the established drivers of efficacy for concentration-dependent fluoroquinolones, were superior for enrofloxacin when integrated with its excellent in vitro activity [1]. Specifically, enrofloxacin achieved a Cmax of 1.41 μg/mL and an AUC0-24 of 8.7 μg·h/mL following a single 5 mg/kg oral dose, compared to marbofloxacin's Cmax of 1.47 μg/mL (at 2 mg/kg) and AUC0-24 of approximately 13 μg·h/mL [1].

Canine Medicine Pharmacokinetics/Pharmacodynamics Fluoroquinolone Selection

Enhanced Bioavailability and Therapeutic Potential of Enrofloxacin HCl Dihydrate (Enro-C) Formulation Over Reference Enrofloxacin in Dogs

The recrystallized enrofloxacin hydrochloride dihydrate formulation (Enro-C) demonstrates dramatically enhanced pharmacokinetic parameters compared to the reference enrofloxacin (Enro-R) in dogs. Following a single 10 mg/kg intramuscular dose, the maximum plasma concentration (Cmax) for Enro-C was 7.6 ± 0.93 μg/mL, a 4.75-fold increase over Enro-R at 1.6 ± 0.12 μg/mL [1]. The 24-hour area under the curve (AUC0-24) was 56.4 ± 6.21 μg/mL/h for Enro-C, compared to 8.55 ± 0.85 μg/mL/h for Enro-R, representing a 6.6-fold increase [1]. Monte Carlo simulations based on composite MIC data against Leptospira spp. indicated that only the Enro-C formulation, not Enro-R, achieves therapeutic concentrations suitable for treating canine leptospirosis [1].

Veterinary Formulation Canine Leptospirosis Pharmacokinetics

Clinical Superiority of Enro-C Formulation Over Reference Enrofloxacin and Long-Acting Preparations in Bovine Respiratory Disease

In a clinical trial involving 48 calves with bovine respiratory disease (BRD), the daily subcutaneous administration of enrofloxacin hydrochloride dihydrate (enro-C) at 10 mg/kg resulted in statistically superior clinical outcomes (p < 0.05) compared to both the reference enrofloxacin (enro-R) and an alginate-based long-acting enro-C formulation administered every 72 hours [1]. The enro-C daily regimen achieved the highest Cmax/MIC ratio among the three preparations, and the study concluded that clinical efficacy in BRD is optimally linked to Cmax/MIC rather than AUC/MIC, a relationship that is better satisfied by the daily enro-C injection [1].

Bovine Respiratory Disease Cattle Medicine PK/PD Optimization

Reduced Risk of Mutant Selection in Staphylococcus aureus Mastitis Compared to Danofloxacin and Difloxacin

Against Staphylococcus aureus strains isolated from clinical mastitis cases in sheep and goats, enrofloxacin and marbofloxacin at conventional doses are predicted to prevent the selection of resistant bacterial subpopulations, unlike danofloxacin and difloxacin. While MIC values were lower for danofloxacin and difloxacin in this study, the calculated time inside the mutant selection window (TMSW) was near 3-6 hours for enrofloxacin, ciprofloxacin, and marbofloxacin, compared to approximately 8 hours for danofloxacin and 12-22 hours for difloxacin [1]. A shorter TMSW indicates a lower probability of enriching pre-existing resistant mutants during therapy.

Antimicrobial Resistance Mastitis Small Ruminants

Enrofloxacin Hydrochloride Procurement: Evidence-Backed Application Scenarios in Veterinary Medicine


Treatment of Fowl Cholera (Pasteurella multocida) in Poultry Flocks

Based on the 4- to 8-fold lower MIC values and the 13.4% higher curative rate demonstrated for enrofloxacin compared to danofloxacin and difloxacin [1], enrofloxacin hydrochloride is the preferred fluoroquinolone for the control and treatment of fowl cholera in broiler chickens. The higher in vitro potency and clinical efficacy at a dose of 5 mg/kg orally reduce the risk of treatment failure and minimize the total antimicrobial burden per flock.

Management of Bovine Respiratory Disease (BRD) in Feedlot Calves

The daily subcutaneous administration of the Enro-C formulation of enrofloxacin hydrochloride provides statistically superior clinical outcomes in BRD-affected calves compared to long-acting enrofloxacin preparations [2]. The enhanced Cmax/MIC ratio achieved with this formulation accelerates clinical recovery, making it the optimal choice for veterinarians prioritizing rapid resolution of respiratory signs and return to feed intake.

Treatment of Leptospirosis in Dogs

The recrystallized enrofloxacin hydrochloride dihydrate formulation (Enro-C) is the only veterinary fluoroquinolone with published pharmacokinetic and Monte Carlo simulation data supporting its use against Leptospira spp. in dogs. The 4.75-fold higher Cmax and 6.6-fold higher AUC0-24 compared to reference enrofloxacin achieve therapeutic concentrations necessary for clinical efficacy [3], establishing Enro-C as the evidence-based procurement choice for canine leptospirosis therapy.

Therapy of Staphylococcal Mastitis in Small Ruminants

When treating Staphylococcus aureus mastitis in sheep and goats, enrofloxacin hydrochloride is recommended over danofloxacin and difloxacin due to its shorter time inside the mutant selection window (TMSW of 3-6 hours versus 8-22 hours) [4]. This PK/PD characteristic predicts a lower risk of selecting for fluoroquinolone-resistant S. aureus mutants, which is critical for preserving antimicrobial efficacy in dairy operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enrofloxacin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.